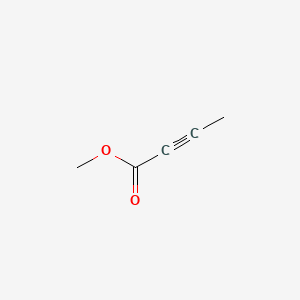![molecular formula C9H7Cl2NO3 B1360363 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid CAS No. 53219-94-6](/img/structure/B1360363.png)
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid
Vue d'ensemble
Description
“3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid” is a chemical compound with the CAS Number: 53219-94-6 . It has a molecular weight of 248.06 and its IUPAC name is 3-(3,5-dichloroanilino)-3-oxopropanoic acid . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7Cl2NO3/c10-5-1-6(11)3-7(2-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.06 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Synthesis and Conversion
- 3-Amino-3-vinylpropanoic acid hydrochloride, derived from a similar compound, was synthesized and converted to a stable cyclic form, 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, which is a stabilized form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).
Application in Chemical Reactions
- 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, structurally similar to 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid, showed efficiency in reacting with terminal alkynes to form corresponding (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives in a chemical synthesis process (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).
Molecular Docking and Structural Studies
- Studies involving molecular docking, vibrational, structural, electronic, and optical analyses of derivatives similar to 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid revealed insights into their potential biological activities and nonlinear optical material properties (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Spectroscopic Investigations
- Spectroscopic investigations of similar compounds, like 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA), have been conducted to understand their vibrational wavenumbers, NBO analysis, HOMO-LUMO, and other molecular properties, providing insights for potential applications in materials science (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Synthesis of Derivatives
- Various derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities, indicating the potential use of 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Safety and Hazards
The compound has a GHS07 safety classification . The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary targets of 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Propriétés
IUPAC Name |
3-(3,5-dichloroanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-5-1-6(11)3-7(2-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELMPJIYQJFINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967751 | |
| Record name | 3-[(3,5-Dichlorophenyl)imino]-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53219-94-6 | |
| Record name | Propanoic acid, 3-((3,5-dichlorophenyl)amino)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(3,5-Dichlorophenyl)imino]-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)






![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)
